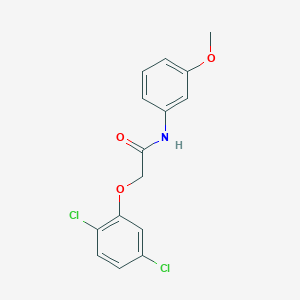
4-(4-cyclohexyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-cyclohexyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline is a chemical compound of interest in various fields of chemistry and pharmacology due to its unique structure and properties. This compound is part of the quinazoline derivatives, known for their wide range of biological activities and applications in drug development.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound features a complex arrangement of atoms, including a quinazoline core, a piperazinyl group, and a trifluoromethyl group. The structure is characterized by X-ray diffraction analysis, ensuring the correct arrangement of atoms and bond angles. The molecular structure influences its chemical reactivity and interaction with biological targets.
Chemical Reactions and Properties
Quinazoline derivatives engage in various chemical reactions, including cyclization, alkylation, and acylation. These reactions are pivotal for modifying the chemical structure to enhance biological activity or alter physical properties. The presence of the piperazinyl group and the trifluoromethyl group adds to the compound's versatility in chemical reactions, affecting its pharmacological properties (Chernyshev et al., 2008).
科学的研究の応用
Overview of Quinazoline Derivatives
Quinazoline derivatives, encompassing 4-(4-cyclohexyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline, have been extensively studied due to their significant biological activities. These compounds are part of a broader class of fused heterocycles, notable for their presence in over 200 naturally occurring alkaloids. Research has focused on modifying the quinazoline nucleus by introducing various bioactive moieties, aiming to create new potential medicinal agents. This pursuit has yielded compounds with promising antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Additionally, the challenge of solubility remains a major hurdle in drug development, highlighting the need for compounds with sufficient bioavailability to counter antibiotic resistance (Tiwary et al., 2016).
Anticancer Potential
The anticancer efficacy of quinazoline compounds, particularly against colorectal cancer, has been a focal point of research. Quinazoline's structure allows for flexibility in developing novel analogues with anticancer properties by substituting the benzene and/or pyrimidine rings. These derivatives inhibit colorectal cancer cell growth by modulating specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and apoptotic proteins, suggesting the potential of the quinazoline nucleus in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).
Optoelectronic Applications
Research on quinazoline derivatives extends beyond medicinal chemistry into the realm of optoelectronics. Quinazolines have been studied for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These materials are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and also serve as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
特性
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4/c20-19(21,22)18-23-16-9-5-4-8-15(16)17(24-18)26-12-10-25(11-13-26)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDBPTZAISCAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5549219.png)

![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)
![1-{[2-(4-chlorophenyl)-7-(methylthio)-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5549253.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5549256.png)
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5549262.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)
![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)